An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-98-2)
An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-98-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a validated synthetic pathway via the Vilsmeier-Haack reaction, and its emerging applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to participate in a wide range of biological interactions, leading to a diverse array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The strategic functionalization of the pyrazole ring is a key approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-98-2) is a bifunctional molecule that combines the versatile pyrazole core with a reactive aldehyde group and a flexible hydroxyethyl side chain. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The hydroxyethyl group can influence solubility, provide a site for further derivatization, and potentially engage in hydrogen bonding interactions with biological targets.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1082065-98-2 | [2][3] |
| Molecular Formula | C₆H₈N₂O₂ | [2][3] |
| Molecular Weight | 140.14 g/mol | [2][3] |
| Appearance | Solid (predicted) | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: A Strategic Approach
The introduction of a formyl group at the C4 position of the pyrazole ring is most effectively achieved through the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich pyrazole ring.[6]
However, the presence of a free hydroxyl group in the starting material, 1-(2-hydroxyethyl)pyrazole, can lead to undesired side reactions under the strongly acidic conditions of the Vilsmeier-Haack reaction. A notable side reaction is the substitution of the hydroxyl group with a chlorine atom.[4] To circumvent this, a protection-formylation-deprotection strategy is the most logical and field-proven approach. A similar strategy has been successfully employed for the synthesis of the related compound, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[7]
Proposed Synthetic Pathway
The proposed three-step synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is outlined below. This pathway prioritizes selectivity and yield by protecting the reactive hydroxyl group prior to the formylation step.
Caption: Proposed three-step synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology based on established chemical principles for the synthesis of pyrazole-4-carbaldehydes.
Step 1: Protection of the Hydroxyl Group (Acetylation)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyethyl)pyrazole (1 equivalent) in acetic anhydride (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(2-acetoxyethyl)pyrazole.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Vilsmeier-Haack Formylation
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Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF) (3-4 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 1-(2-acetoxyethyl)pyrazole (1 equivalent) from Step 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. A precipitate of the product should form. Filter the solid, wash it with cold water, and dry it to obtain crude 1-(2-acetoxyethyl)-1H-pyrazole-4-carbaldehyde.
Step 3: Deprotection of the Acetyl Group (Hydrolysis)
-
Reaction Setup: Suspend the crude 1-(2-acetoxyethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) from Step 2 in a mixture of methanol and water.
-
Reaction Conditions: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Workup and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde can be purified by recrystallization or column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
While a publicly available, experimentally verified full dataset for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is limited, the expected spectroscopic data can be predicted based on the analysis of its functional groups and related pyrazole derivatives.[8]
¹H NMR (Nuclear Magnetic Resonance):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | s (singlet) |
| Pyrazole H-5 | 8.0 - 8.2 | s (singlet) |
| Pyrazole H-3 | 7.8 - 8.0 | s (singlet) |
| N-CH₂- | 4.2 - 4.4 | t (triplet) |
| -CH₂-OH | 3.8 - 4.0 | t (triplet) |
| -OH | Variable | br s (broad singlet) |
¹³C NMR (Nuclear Magnetic Resonance):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 190 |
| Pyrazole C-4 | 140 - 145 |
| Pyrazole C-3 | 138 - 142 |
| Pyrazole C-5 | 130 - 135 |
| N-CH₂- | 50 - 55 |
| -CH₂-OH | 60 - 65 |
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a reactive aldehyde and a polar hydroxyethyl side chain on the pyrazole scaffold makes 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde a valuable intermediate in the synthesis of novel drug candidates.
Role as a Versatile Synthetic Intermediate
The aldehyde group can be readily transformed into a variety of other functional groups, including:
-
Amines: via reductive amination, leading to the synthesis of pyrazole-containing diamines and polyamines.
-
Alcohols: via reduction, providing access to pyrazole-4-methanol derivatives.
-
Carboxylic acids: via oxidation.
-
Heterocycles: through condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to construct fused pyrazole systems.
Potential Therapeutic Applications
While specific biological activity data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is not extensively reported, its structural motifs are present in molecules with a wide range of therapeutic applications. The pyrazole core is a key component in numerous approved drugs.[1] The hydroxyethyl substituent can enhance aqueous solubility and provide a handle for prodrug strategies.
The aldehyde functionality allows for the facile introduction of this scaffold into larger molecules, making it a valuable building block for combinatorial libraries aimed at identifying novel hits in drug discovery campaigns targeting various diseases.
Safety and Handling
As with all laboratory chemicals, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde should be handled with appropriate safety precautions. While specific toxicity data is not available, related pyrazole-4-carbaldehydes are known to be irritants.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a strategically important heterocyclic building block with significant potential for the synthesis of novel bioactive molecules. Its preparation via a protection-formylation-deprotection strategy utilizing the Vilsmeier-Haack reaction provides a reliable route to this versatile intermediate. The presence of both a reactive aldehyde and a modifiable hydroxyethyl group offers medicinal chemists a valuable tool for the design and synthesis of new therapeutic agents. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds promise for future drug discovery efforts.
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